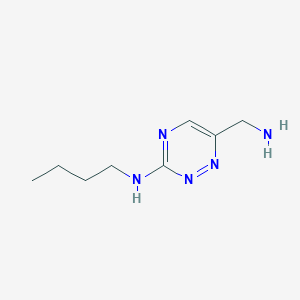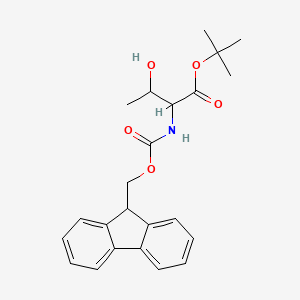
(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine is a chemical compound with the molecular formula C6H6BrN3O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine typically involves the bromination, nitration, and subsequent amination of pyridine derivatives. One common method includes the following steps:
Bromination: Pyridine is brominated using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 3-bromopyridine.
Nitration: The brominated pyridine is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position, forming 3-bromo-5-nitropyridine.
Amination: Finally, the nitro compound undergoes a reduction reaction followed by amination to introduce the methanamine group at the 2-position, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., copper(I) iodide).
Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Substitution: Various substituted pyridine derivatives.
Reduction: Amino derivatives of pyridine.
Oxidation: Carboxylic acid derivatives of pyridine.
Scientific Research Applications
(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloro-6-methyl-5-nitropyridine: Similar structure but with a chlorine atom instead of the methanamine group.
5-Bromo-N-methyl-3-nitropyridin-2-amine: Similar structure but with a different substitution pattern on the pyridine ring.
Uniqueness
(3-Bromo-6-methyl-5-nitropyridin-2-yl)methanamine is unique due to the presence of both the bromine and nitro groups on the pyridine ring, along with the methanamine group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H8BrN3O2 |
|---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
(3-bromo-6-methyl-5-nitropyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H8BrN3O2/c1-4-7(11(12)13)2-5(8)6(3-9)10-4/h2H,3,9H2,1H3 |
InChI Key |
JNTBGXCAANNONC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])Br)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(Bicyclo[1.1.1]pentan-1-yl)-4-phenylpiperidine](/img/structure/B12831452.png)

![(Z)-3-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)-2-(4-(pyridin-4-yl)phenyl)acrylonitrile](/img/structure/B12831461.png)
![(5S,8S)-8-[[[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one](/img/structure/B12831465.png)


![(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12831488.png)

![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12831490.png)
